

A Comparative Guide to PHD Inhibitors: JNJ-42041935 Versus Commercial Alternatives

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Compound of Interest		
Compound Name:	JNJ-42041935	
Cat. No.:	B608221	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational prolyl hydroxylase domain (PHD) inhibitor **JNJ-42041935** against commercially available PHD inhibitors such as roxadustat, daprodustat, and vadadustat. The focus is on providing a data-driven comparison of their efficacy, safety, and, where available, cost-effectiveness to inform research and drug development decisions.

Introduction to PHD Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) pathway.[1][2][3] By inhibiting PHD enzymes, these small molecules prevent the degradation of HIF-α, leading to the activation of downstream genes involved in erythropoiesis, iron metabolism, and angiogenesis.[2][3] This mechanism of action has led to the development of several PHD inhibitors for the treatment of anemia associated with chronic kidney disease (CKD).[2][3]

JNJ-42041935 is a potent and selective inhibitor of PHD1, PHD2, and PHD3.[4][5] While currently available for research purposes, it represents a valuable tool for investigating the therapeutic potential of PHD inhibition. This guide compares its preclinical profile with the clinical and economic data of approved PHD inhibitors.

Data Presentation



Table 1: Comparative Efficacy of PHD Inhibitors

Inhibitor	Study Population	Key Efficacy Endpoints	Results
JNJ-42041935	Inflammation-induced anemic rats	Hemoglobin, Hematocrit, Reticulocytes	100 µmol/kg/day for 14 days reversed anemia. A 5-day treatment increased hemoglobin by 2.3 g/dl and hematocrit by 9%.[4][6]
Roxadustat	Non-dialysis- dependent CKD patients	Hemoglobin response rate	Significantly higher rate of clinical response compared to placebo.[7][8]
Daprodustat	Non-dialysis and dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Non-inferior to darbepoetin alfa in maintaining hemoglobin levels.[9]
Vadadustat	Dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Non-inferior to darbepoetin alfa in increasing hemoglobin levels.[11][12]
Molidustat	Non-dialysis and dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Effective in maintaining hemoglobin concentrations, comparable to darbepoetin and epoetin.[13]

Table 2: Cost-Effectiveness of Commercial PHD Inhibitors



Inhibitor	Comparator	Country/Perspectiv	Key Findings
Roxadustat	Erythropoiesis- Stimulating Agents (ESAs)	UK	Less costly and more effective, with a 67% probability of being cost-effective at a £20,000/QALY threshold.[14][15]
Roxadustat	Placebo	China	Cost-effective at a willingness-to-pay threshold of \$29,295 per QALY.[7][8]
Daprodustat	Darbepoetin alfa & Epoetin alfa	Canada	Less costly and produced more quality-adjusted life years (QALYs).[16]
Vadadustat	ESAs	UK	Less effective and less costly on average, but considered costeffective at a £20,000/QALY threshold due to lower costs.[12]
Vadadustat	Darbepoetin alfa	-	Oral administration could reduce annual treatment costs by approximately \$2500 per patient compared to ESAs.[11]

Note: Cost-effectiveness data for **JNJ-42041935** is not available as it is an investigational compound.



Experimental Protocols JNJ-42041935: In Vivo Efficacy in a Rat Model of Inflammation-Induced Anemia

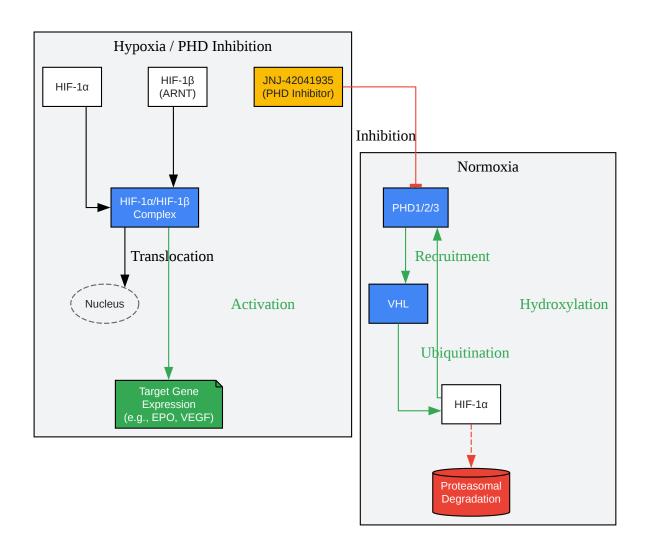
- Animal Model: Lewis rats were used to induce anemia through chronic inflammation.
- Dosing: JNJ-42041935 was administered orally at a dose of 100 μmol/kg once daily for 14 consecutive days.[4][5][6]
- Blood Collection and Analysis: Blood samples were collected to measure hemoglobin, hematocrit, and reticulocyte counts to assess the reversal of anemia.[4][6]

Cost-Effectiveness Analysis of Roxadustat (UK Perspective)

- Model: A cohort-based Markov model was developed for a hypothetical cohort of 1,000 patients with anemia of non-dialysis-dependent CKD.[14]
- Health States: The model incorporated eight health states representing the hemoglobin level of each patient.[14]
- Data Source: The model was informed by individual patient-level data from the roxadustat global phase 3 clinical trial program.[14]
- Outcome Measures: The analysis compared the costs and quality-adjusted life years (QALYs) of roxadustat versus erythropoiesis-stimulating agents (ESAs).[14]

Mandatory Visualization

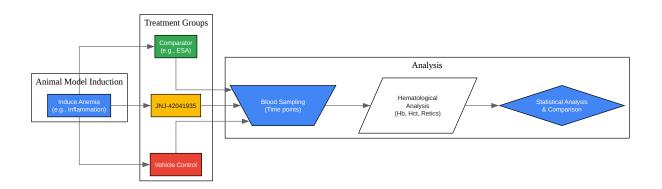




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Caption: HIF- 1α signaling pathway under normoxic and hypoxic conditions with PHD inhibition.





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Caption: A typical experimental workflow for evaluating the efficacy of a PHD inhibitor in an animal model.

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Validation & Comparative





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